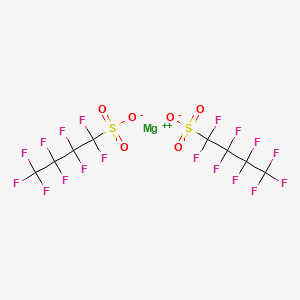

Magnesium nonafluorobutanesulfonate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of magnesium compounds, including magnesium oxide, has been explored in various studies . One study discussed the synthesis of magnesium oxide nanoparticles using a bottom-up approach, which involves co-precipitation . Another study reported the synthesis of magnesium ferrite using different methods, including sol-gels with different CA/MN ratios, reverse coprecipitation, and solid reaction methods .

Wissenschaftliche Forschungsanwendungen

Energy Storage

Magnesium nonafluorobutanesulfonate has potential applications in energy storage systems . Magnesium-based materials are being explored for their use in batteries due to their high energy density and abundance . The compound could be used in the development of magnesium-ion batteries, which are a promising alternative to lithium-ion batteries. These batteries could offer advantages such as lower cost and improved safety .

Aerospace Applications

In the aerospace industry, magnesium alloys are valued for their lightweight and high-strength properties . Magnesium nonafluorobutanesulfonate could be utilized in the production of high-purity magnesium alloys for aerospace components, contributing to weight reduction and improved performance of spacecraft and aircraft .

Environmental Applications

Magnesium nonafluorobutanesulfonate may play a role in environmental sustainability . It could be involved in processes that aim to reduce the carbon footprint of magnesium production, which is critical for transport applications that require lightweight materials for improved fuel efficiency .

Electronics

The electronics industry could benefit from the use of magnesium nonafluorobutanesulfonate in the production of electronic devices . Magnesium alloys are used in handheld electronic devices for their effective emission and interference suppression properties. This compound could be part of the electrolyte solutions in electronic storage devices or serve as a catalyst in the preparation of materials for electronic applications .

Medical Research

Magnesium nonafluorobutanesulfonate has potential applications in biomedical research . Magnesium-based materials are being studied for their biocompatibility and biodegradability, making them suitable for medical implants and other biomedical devices .

Industrial Applications

In various industrial applications, magnesium nonafluorobutanesulfonate could be used to produce ultra-pure magnesium . This high-purity magnesium is essential for demanding applications such as in the automotive and aerospace industries, where materials must withstand harsh conditions and provide high performance .

Zukünftige Richtungen

Magnesium and its compounds have been linked to a variety of biological functions and have been increasingly linked to chronic diseases, predominantly due to magnesium deficiency . Future research directions could focus on further understanding the physiological and therapeutic efficacy of magnesium and its compounds .

Wirkmechanismus

Target of Action

Magnesium nonafluorobutanesulfonate is an organic magnesium compound . Magnesium is the second most abundant intracellular cation and plays a fundamental role as a co-factor in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis . It is also involved in several processes including hormone receptor binding, gating of calcium channels, transmembrane ion flux, regulation of adenylate cyclase, muscle contraction, neuronal activity, control of vasomotor tone, cardiac excitability, and neurotransmitter release .

Mode of Action

Magnesium in general depresses neuronal activation and is an essential cofactor in more than 300 enzyme systems . It is crucial for the production of ATP, DNA, RNA, and protein function .

Biochemical Pathways

Magnesium plays an important role in many physiological functions. Habitually low intakes of magnesium induce changes in biochemical pathways that can increase the risk of illness and, in particular, chronic degenerative diseases . It is involved in photosynthesis, protein synthesis, nerve function, muscle contraction, neuronal activity, control of vasomotor tone, cardiac excitability, and neurotransmitter release .

Pharmacokinetics

Ninety percent of this intracellular magnesium is bound to organic matrices . Serum magnesium comprises only approximately 0.3% of total body magnesium, where it is present in three states—ionized (62%), protein bound (33%), mainly to albumin, and complexed to anions such as citrate and phosphate (5%) .

Result of Action

Magnesium nonafluorobutanesulfonate is a component of electrolyte solutions for electric storage devices . It is also used as a catalyst in the patented preparation of chlorophosphazene oligomers .

Action Environment

For instance, the bioavailability of magnesium can be influenced by the pharmaceutical formulation . In a study comparing two different pharmaceutical formulations of magnesium oxide, urinary magnesium excretion increased by 40% after ingestion of the effervescent tablets, and by only 20% after intake of the capsules . This indicates that the formulation can significantly impact the bioavailability of magnesium.

Eigenschaften

IUPAC Name |

magnesium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4HF9O3S.Mg/c2*5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16;/h2*(H,14,15,16);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDCPALMKVBNIOJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F18MgO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380878 | |

| Record name | Magnesium perfluorobutanesulfonate (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

507453-86-3 | |

| Record name | Magnesium perfluorobutanesulfonate (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | magnesium perfluorobutanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

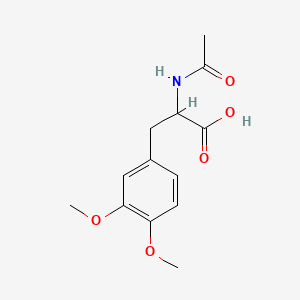

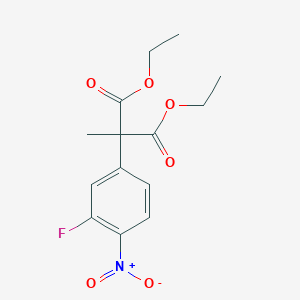

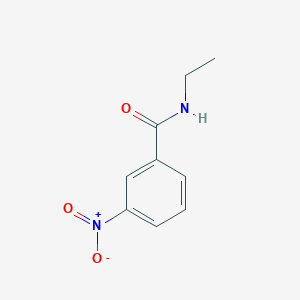

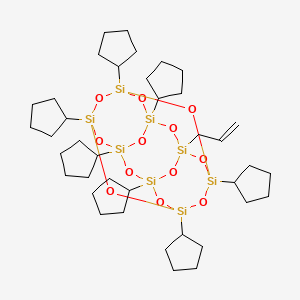

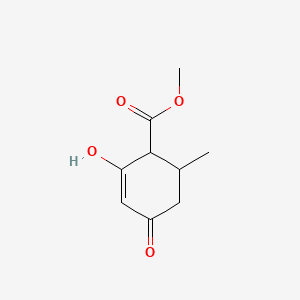

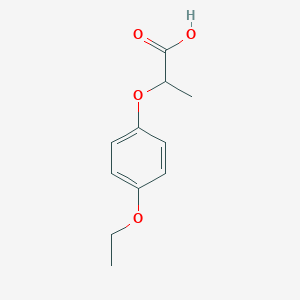

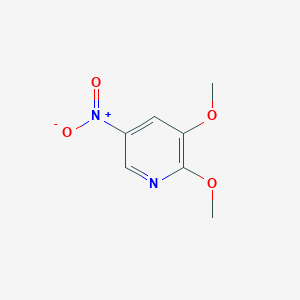

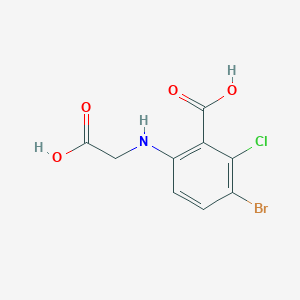

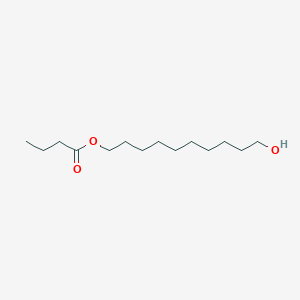

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-2-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1598274.png)

![[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol](/img/structure/B1598277.png)

![5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1598279.png)

![7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one](/img/structure/B1598288.png)